molecular formula C11H8BrNO2 B12328155 2(1H)-Quinolinone, 3-(2-bromoacetyl)-

2(1H)-Quinolinone, 3-(2-bromoacetyl)-

Cat. No.: B12328155
M. Wt: 266.09 g/mol
InChI Key: AFHPZNZGTNULGC-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 3-(2-bromoacetyl)- is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by the presence of a bromoacetyl group at the 3-position of the quinolinone ring. Quinolinones are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 3-(2-bromoacetyl)- typically involves the bromination of 3-acetylquinolinone. The reaction is carried out in the presence of bromine in a suitable solvent such as chloroform, with continuous stirring to ensure complete bromination . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of 2(1H)-Quinolinone, 3-(2-bromoacetyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality of the final product .

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 3-(2-bromoacetyl)- involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity . This interaction is crucial for its biological activities, including antimicrobial and antiproliferative effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(1H)-Quinolinone, 3-(2-bromoacetyl)- is unique due to its quinolinone core, which imparts distinct biological activities and chemical reactivity compared to its coumarin analogs . This uniqueness makes it a valuable compound in the development of novel therapeutic agents and chemical sensors.

Properties

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

3-(2-bromoacetyl)-3H-quinolin-2-one

InChI

InChI=1S/C11H8BrNO2/c12-6-10(14)8-5-7-3-1-2-4-9(7)13-11(8)15/h1-5,8H,6H2

InChI Key

AFHPZNZGTNULGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(C(=O)N=C2C=C1)C(=O)CBr

Origin of Product

United States

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